The synthesis of trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride typically involves several key steps:
In industrial settings, these reactions are performed under controlled conditions using large-scale reactors that allow for precise management of temperature, pressure, and reaction time, ensuring high yield and purity of the final product.
The molecular structure of trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride can be described as follows:
The compound features a cyclohexene ring with an amino group and a carboxylate moiety, which contributes to its reactivity and potential biological activity.
trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride involves its interaction with specific molecular targets within biological systems:
Research indicates that such interactions could have implications for therapeutic applications, particularly in treating neurological disorders.
The physical and chemical properties of trans-ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride include:
| Property | Value |
|---|---|
| Molecular Weight | 205.68 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White crystalline solid |
These properties suggest that the compound is stable under normal conditions but should be handled with care due to its reactive functional groups.
trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride has several scientific applications:
The compound is systematically named as trans-Ethyl 6-aminocyclohex-3-enecarboxylate hydrochloride, with the CAS Registry Number 142547-16-8. This name encodes critical structural and stereochemical information:
O=C([C@H]1[C@H](N)CC=CC1)OCC.[H]Cl explicitly defines the relative trans configuration using stereochemical symbols @ and @@ [1]. The molecular formula C₉H₁₆ClNO₂ encompasses:
Table 1: Elemental Contribution to Molecular Weight
| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
|---|---|---|---|
| Carbon (C) | 9 | 12.01 | 108.09 |
| Hydrogen (H) | 16 | 1.01 | 16.16 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | - | - | 205.71 |
While single-crystal X-ray diffraction data for this specific compound is absent in the literature, crystallographic studies of structurally analogous cyclohex-3-ene carboxylates reveal key conformational traits:
The stereochemistry at C1 and C6 critically influences molecular properties:
Table 2: cis vs. trans Isomer Comparison in 1,6-Disubstituted Cyclohex-3-enes
| Property | trans Isomer | cis Isomer | Structural Basis |
|---|---|---|---|
| Ring conformation | Both substituents pseudo-equatorial | One axial, one equatorial | Minimized 1,3-diaxial strain in trans isomer |
| Conjugation potential | Limited amine-carbonyl overlap | Possible through-space n-π interaction | trans orientation prevents orbital alignment |
| Dipole moment | Lower (≈8–10 D) | Higher (≈12–14 D) | Reduced group proximity in trans isomer |
| Synthetic accessibility | Predominant via catalytic hydrogenation | Minor product or requires directed synthesis | Stereoselective reduction kinetics [2] [5] |
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: